molecular formula C22H28N2O4S B2918498 4-isobutoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide CAS No. 955751-70-9

4-isobutoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide

Cat. No. B2918498
CAS RN: 955751-70-9
M. Wt: 416.54
InChI Key: MBYARTHUHAROIO-UHFFFAOYSA-N
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Description

4-isobutoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide , often referred to as THIQ , belongs to the class of isoquinoline alkaloids . These compounds play a significant role in natural products and synthetic chemistry. THIQ-based molecules exhibit diverse biological activities, making them intriguing targets for research and drug development .


Synthesis Analysis

The synthesis of THIQ analogs involves constructing the core scaffold. Commonly used synthetic strategies include Pictet–Spengler reactions , which allow the formation of the tetrahydroisoquinoline ring system. Researchers have explored various modifications to enhance the yield and selectivity of these reactions. Additionally, other synthetic routes, such as reductive amination , have been employed to access THIQ derivatives with specific substitutions .

Scientific Research Applications

Tetrahydroisoquinoline Derivatives as Adrenergic Receptor Agonists

Tetrahydroisoquinoline derivatives containing a benzenesulfonamide moiety have been examined for their potential as human beta3 adrenergic receptor agonists. These compounds, including derivatives such as the 4-(hexylureido)benzenesulfonamide, have shown significant selectivity and potency, with one compound demonstrating a full agonist profile at a concentration of 6 nM. This research illustrates the therapeutic potential of these derivatives in targeting beta3 adrenergic receptors with high selectivity, avoiding activation of beta1 and beta2 receptors (E. Parmee et al., 2000).

Molecular Interactions with Human Carbonic Anhydrases

A novel series of 4-(1-aryl-3,4-dihydro-1H-isoquinolin-2-carbonyl)benzenesulfonamides was designed to improve selectivity toward druggable isoforms of human carbonic anhydrases (hCAs). These compounds, particularly those incorporating hydrophobic/hydrophilic functionalities, demonstrated remarkable inhibition of brain-expressed hCA VII, with selectivity over other isoforms. Crystallographic and docking studies provided insights into the interaction mechanisms of these inhibitors with the hCA catalytic site, highlighting the role of nonpolar contacts (E. Bruno et al., 2017).

Synthesis and Theoretical Study of Tetrahydro-Diepoxybenzo[de]isoquinoline Derivatives

The synthesis and characterization of tetrahydro-diepoxybenzo[de]isoquinoline derivatives, obtained via cycloaddition reactions, have been reported. These compounds exhibit interesting structural properties and potential for further chemical and pharmacological exploration. The study emphasizes the importance of F⋯O interactions and provides a basis for developing novel compounds with enhanced biological or chemical properties (M. V. Grudova et al., 2020).

Antitumor Activity of Tetrahydroquinoline Derivatives

Novel tetrahydroquinoline derivatives bearing a benzenesulfonamide moiety have been synthesized and evaluated for their antitumor activity. Certain compounds demonstrated potent efficacy, surpassing that of the reference drug Doxorubicin in in vitro assays. This research underscores the potential of these compounds as a new class of antitumor agents, offering a promising avenue for the development of more effective cancer therapies (S. Alqasoumi et al., 2010).

Exploring Potent Human Carbonic Anhydrase Inhibitors

A series of cycloalkylamino-1-carbonylbenzenesulfonamides was designed, synthesized, and evaluated for their inhibitory activity against human carbonic anhydrases, particularly hCA II and the brain-expressed hCA VII. These compounds showed remarkable inhibition in the subnanomolar range, and crystallographic analysis provided insights into the binding interactions within the hCA catalytic site. The research points to the potential of these inhibitors in the design of new, selective therapeutic agents for treating diseases associated with carbonic anhydrase dysregulation (M. R. Buemi et al., 2019).

properties

IUPAC Name

4-(2-methylpropoxy)-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-4-22(25)24-12-11-17-5-6-19(13-18(17)14-24)23-29(26,27)21-9-7-20(8-10-21)28-15-16(2)3/h5-10,13,16,23H,4,11-12,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBYARTHUHAROIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-isobutoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide

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